2-(Dithiocarboxyamino)propanoic acid
Description
2-(Dithiocarboxyamino)propanoic acid is an organosulfur compound featuring a dithiocarbamate group (-NHCSSH) attached to the α-carbon of propanoic acid. These compounds are characterized by sulfur-containing functional groups, which often confer unique reactivity, metal-chelating properties, and biological activity, such as enzyme inhibition or receptor antagonism .
Properties
CAS No. |
153116-35-9 |
|---|---|
Molecular Formula |
C4H7NO2S2 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
2-(dithiocarboxyamino)propanoic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
InChI Key |
WRYBBWDLDMVVKB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=S)S |
Isomeric SMILES |
CC(C(=O)O)N=C(S)S |
Canonical SMILES |
CC(C(=O)O)N=C(S)S |
Synonyms |
Alanine, N-(dithiocarboxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-(dithiocarboxyamino)propanoic acid with five structurally related compounds, emphasizing substituent variations and their implications:
Key Research Findings
Sulfur-Containing Analogues: The disulfide-containing compound (56-89-3) exhibits dimeric stability, whereas 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid features a thioether linkage, enhancing its metabolic stability compared to disulfides . Diastereomers of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid show distinct NMDA receptor antagonism, highlighting stereochemistry’s role in biological activity .
The thienyl group in 3-(2-thienyl)propanoic acid enhances π-conjugation, making it valuable in organic electronics .
Synthetic vs. Natural Sources :
- Fungal-derived compounds (e.g., ) often exhibit complex stereochemistry and bioactivity, whereas synthetic analogs (e.g., ) prioritize structural precision for targeted applications .
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